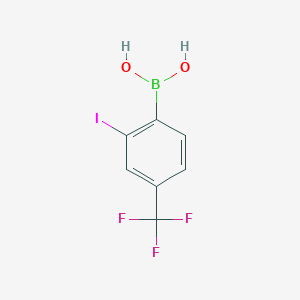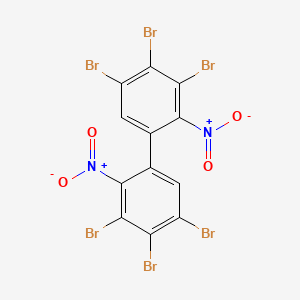
3,3',4,4',5,5'-Hexabromo-2,2'-dinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. due to their toxicity and persistence in the environment, their use is heavily regulated or banned in many regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl typically involves the bromination of biphenyl compounds followed by nitration. The process can be summarized as follows:
Bromination: Biphenyl is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure uniform bromination.
Controlled nitration: Employing precise temperature and concentration controls to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Products with amino groups replacing the nitro groups.
Scientific Research Applications
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element promoter region of genes it activates. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Uniqueness
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to other polybrominated biphenyls .
Properties
Molecular Formula |
C12H2Br6N2O4 |
|---|---|
Molecular Weight |
717.6 g/mol |
IUPAC Name |
1,2,3-tribromo-4-nitro-5-(3,4,5-tribromo-2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H2Br6N2O4/c13-5-1-3(11(19(21)22)9(17)7(5)15)4-2-6(14)8(16)10(18)12(4)20(23)24/h1-2H |
InChI Key |
XQQXDDARUVUCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)[N+](=O)[O-])C2=CC(=C(C(=C2[N+](=O)[O-])Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
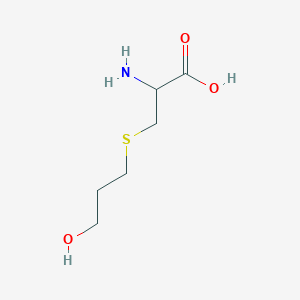
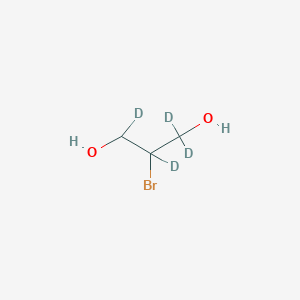
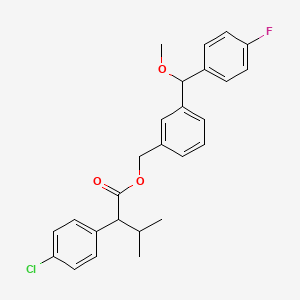
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
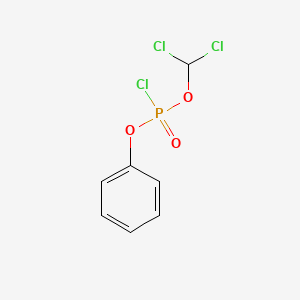
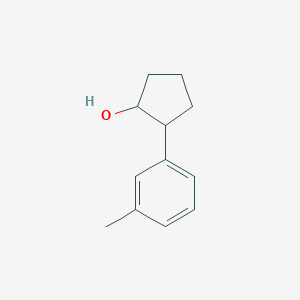
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)

![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
